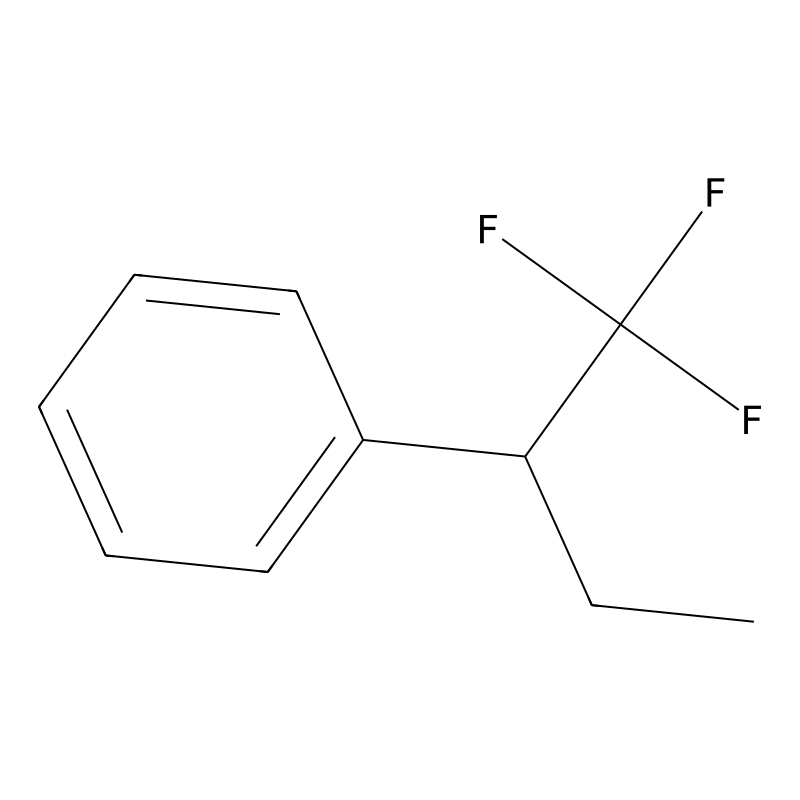

(1,1,1-Trifluorobut-2-yl)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of β-Trifluoromethyl-α,β-enones

Scientific Field: Organic Chemistry and Medicinal Chemistry

Summary: The compound is utilized in the synthesis of β-trifluoromethyl-α,β-enones, which are valuable intermediates in pharmaceutical research and development due to their potential biological activities.

Methods: The synthesis involves the oxidation of 4-aryl-1,1,1-trifluorobut-2-en-2-yl trifluoromethanesulfonates using 4-picoline-N-oxide. This reaction is performed under mild, metal-free conditions and is tolerant of a wide range of functional groups .

Results: Various β-trifluoromethyl-α,β-enones were obtained in moderate to good yields, demonstrating the efficiency of this approach .

Quantum Cascade Lasers (QCLs)

Scientific Field: Photonics and Laser Technology

Methods: The development of QCLs involves continuous research and investment in materials science, particularly focusing on compounds that can improve the performance and efficiency of these lasers .

Results: The ongoing research aims to revolutionize applications in climate change, healthcare, pollution control, and defense .

Fluorescent Markers in Biological Studies

Scientific Field: Biochemistry and Cell Biology

Summary: Fluorinated compounds like (1,1,1-Trifluorobut-2-yl)benzene are explored for their use as fluorescent markers due to their stability and unique photophysical properties.

Methods: These compounds are used to label proteins or other biomolecules, allowing for the study of cellular processes and protein interactions .

Results: The use of such fluorescent markers enables multicolor labeling and detailed observation of biological interactions .

Nucleic Acid Delivery

Scientific Field: Nanotechnology and Gene Therapy

Summary: Research in this field investigates the use of fluorinated compounds in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acids to specific cell types.

Methods: Chemistry and microfluidics are employed to formulate LNPs with ionizable lipids and polymers, which encapsulate and release nucleic acids effectively .

Results: The research is focused on targeting specific cell types, including fetal cells in utero, for therapeutic purposes .

Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives

Scientific Field: Synthetic Organic Chemistry

Summary: The compound is involved in the asymmetric synthesis of tetrahydroisoquinoline derivatives through 1,3-dipolar cycloaddition reactions.

Methods: This synthetic route provides an efficient approach to access a variety of functionalized tetrahydroisoquinoline derivatives .

Results: The method demonstrates compatibility with a wide range of functional groups and yields the desired products efficiently .

Base-Promoted Tandem Cyclization

Scientific Field: Organic Synthesis and Medicinal Chemistry

Summary: The compound is used in base-promoted tandem cyclization reactions to synthesize polyfunctional 2-hydroxy-2,3-dihydrofurans, which are important scaffolds in drug discovery.

Methods: The reaction proceeds through a Knoevenagel condensation–Michael addition–oxidation–cyclization sequence, showcasing the versatility of the compound in complex organic transformations .

Results: The method produces 2-hydroxy-2,3-dihydrofuran scaffolds in good to excellent yields, highlighting its potential in the synthesis of complex organic molecules .

(1,1,1-Trifluorobut-2-yl)benzene is a fluorinated aromatic compound characterized by the presence of a trifluoromethyl group attached to a butenyl chain and a benzene ring. Its molecular formula is C10H11F3, and it has a molecular weight of 200.20 g/mol. The compound is notable for its unique structural features that combine both aliphatic and aromatic characteristics, making it an interesting subject for chemical research and industrial applications.

As there's no documented research on (1,1,1-Trifluorobut-2-yl)benzene, a mechanism of action cannot be established at this time.

- Toxicity: Fluorine substitution can alter the toxicological properties of a molecule, potentially making it harmful if ingested or inhaled.

- Flammability: Organic compounds like this can be flammable, requiring proper handling precautions.

- Oxidation: (1,1,1-Trifluorobut-2-yl)benzene can be oxidized to yield corresponding alcohols or ketones.

- Reduction: The double bond in the butenyl chain can be reduced to form saturated derivatives.

- Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing hydrogen atoms to be replaced by various substituents.

The synthesis of (1,1,1-Trifluorobut-2-yl)benzene typically involves:

- Trifluoromethylation: The reaction of benzene with trifluoromethylated butenyl precursors is a common synthetic route. This process often requires catalysts to facilitate the addition of the trifluoromethyl group.

- Industrial Production: Large-scale production may utilize optimized chemical reactors under high-pressure and temperature conditions to enhance yield and purity. Specific catalysts are employed to improve reaction efficiency.

(1,1,1-Trifluorobut-2-yl)benzene finds applications in various fields:

- Pharmaceuticals: Its unique properties make it a candidate for drug development.

- Agricultural Chemicals: The compound may be used in the formulation of agrochemicals due to its stability and reactivity.

- Material Science: It can serve as an intermediate in the synthesis of advanced materials with specific functional properties .

Interaction studies involving (1,1,1-Trifluorobut-2-yl)benzene focus on its reactivity with biological molecules and other chemical species. The trifluoromethyl group enhances the molecule's electrophilicity, allowing it to engage in various interactions that could modulate biological pathways or chemical processes. These studies are crucial for understanding its potential therapeutic effects and environmental impact .

Several compounds share structural similarities with (1,1,1-Trifluorobut-2-yl)benzene. Here are some notable examples:

| Compound Name | Structural Features |

|---|---|

| 1,1,1-Trifluoro-2-phenyl-3-buten-2-ol | Contains a hydroxyl group instead of a methyl group |

| 1,1,1-Trifluoro-3-methylbutan-2-one | Features a ketone group instead of a double bond |

| 1,1,1-Trifluoro-2-butanone | Lacks the benzene ring; simpler structure |

Uniqueness

(1,1,1-Trifluorobut-2-yl)benzene is unique due to its combination of a trifluoromethyl group, a butenyl chain, and an aromatic benzene ring. This distinct combination imparts specific chemical and physical properties that differentiate it from other similar compounds. The trifluoromethyl group enhances stability and reactivity, making this compound particularly valuable in various applications .

The retrosynthetic analysis of (1,1,1-Trifluorobut-2-yl)benzene reveals multiple potential synthetic disconnections that can guide the selection of optimal synthetic pathways. The compound contains a benzene ring connected to a butyl chain bearing a trifluoromethyl group at the terminal position, presenting several strategic bond-breaking opportunities [1] [2].

The primary retrosynthetic disconnection involves the carbon-carbon bond between the benzene ring and the butyl chain, suggesting a Friedel-Crafts acylation approach using a trifluoromethyl-containing acid chloride or anhydride as the electrophile [3]. This disconnection would require a 4,4,4-trifluorobutanoyl chloride precursor, which can be further traced back to the corresponding carboxylic acid through standard activation procedures.

An alternative disconnection focuses on the trifluoromethyl group itself, envisioning its introduction through nucleophilic, electrophilic, or radical trifluoromethylation of a pre-existing butylbenzene substrate [4]. This approach would require a 2-phenylbutanoic acid derivative or related precursor that could undergo trifluoromethylation at the appropriate position.

A third retrosynthetic pathway involves the construction of the butyl chain through alkylation reactions, where the trifluoromethyl group is already incorporated into the alkylating agent. This strategy would utilize benzene as the starting material and a trifluoromethyl-containing butyl halide or similar electrophile [5].

Trifluoromethylation Approaches

Nucleophilic Trifluoromethylation Strategies

Nucleophilic trifluoromethylation represents one of the most developed approaches for introducing trifluoromethyl groups into organic molecules. The Ruppert-Prakash reagent, trifluoromethyltrimethylsilane (TMSCF3), serves as the cornerstone of nucleophilic trifluoromethylation methodology [4] [6]. This reagent requires activation by fluoride sources such as tetrabutylammonium fluoride (TBAF), cesium fluoride (CsF), or potassium fluoride to generate the nucleophilic trifluoromethyl anion [7].

The mechanism involves fluoride-initiated activation of TMSCF3 to generate a pentavalent silicon intermediate, which releases the trifluoromethyl anion for subsequent nucleophilic attack on electrophilic centers [4]. For (1,1,1-Trifluorobut-2-yl)benzene synthesis, this approach would target carbonyl precursors such as 2-phenylbutanoic acid derivatives or related ketones.

Recent developments in nucleophilic trifluoromethylation include the use of fluoroform (HCF3) as a direct trifluoromethyl source. This approach requires strong bases such as potassium bis(trimethylsilyl)amide (KHMDS) to deprotonate the acidic fluoroform, generating the nucleophilic trifluoromethyl anion in situ [8] [9]. The reaction proceeds under controlled conditions at low temperatures to prevent decomposition of the highly reactive trifluoromethyl anion.

Alternative nucleophilic approaches employ trifluoromethylated organometallic reagents, including copper-trifluoromethyl complexes and related species. These reagents offer enhanced stability and can be employed in cross-coupling reactions with aryl halides or other electrophiles [10].

Radical Trifluoromethylation Methods

Radical trifluoromethylation has emerged as a powerful strategy for introducing trifluoromethyl groups under mild conditions. The most widely employed radical precursor is trifluoromethyl iodide (CF3I), which generates trifluoromethyl radicals through photochemical or metal-catalyzed processes [11] [12] [13].

Photoredox catalysis using ruthenium or iridium complexes such as Ru(bpy)3Cl2 or Ir(ppy)3 enables the generation of trifluoromethyl radicals from CF3I under visible light irradiation [11]. The photocatalyst undergoes single-electron transfer processes to generate the reactive trifluoromethyl radical, which can then engage in radical addition reactions with aromatic substrates or alkenes.

The Langlois reagent, sodium trifluoromethylsulfinate (CF3SO2Na), represents another important radical trifluoromethyl source. This reagent generates trifluoromethyl radicals through oxidative processes using oxidants such as tert-butyl hydroperoxide (TBHP) or hydrogen peroxide [14]. The reaction proceeds through a radical chain mechanism and exhibits broad functional group tolerance.

Alternative radical sources include trifluoroacetic anhydride combined with pyridine N-oxide, which generates trifluoromethyl radicals through decarboxylative processes [12]. This approach offers the advantage of using readily available and inexpensive starting materials while maintaining high efficiency.

Transition Metal-Catalyzed Approaches

Transition metal-catalyzed trifluoromethylation has become increasingly important for the selective introduction of trifluoromethyl groups. Copper-catalyzed systems represent the most developed class of transition metal-mediated trifluoromethylation reactions [15] [10].

Copper-catalyzed trifluoromethylation typically employs copper(I) salts such as copper(I) iodide (CuI) or copper(I) chloride (CuCl) in combination with trifluoromethyl sources including TMSCF3, CF3I, or electrophilic trifluoromethylating reagents [16]. The reaction proceeds through the formation of copper-trifluoromethyl intermediates, which undergo transmetalation and reductive elimination to form the desired carbon-trifluoromethyl bonds.

Palladium-catalyzed trifluoromethylation has been developed for cross-coupling reactions involving aryl halides and trifluoromethyl sources [10]. These reactions typically require palladium(II) catalysts and oxidants to facilitate the formation of high-valent palladium intermediates that can undergo trifluoromethyl transfer.

Recent advances in transition metal catalysis include the development of nickel and iron-catalyzed trifluoromethylation reactions, which offer alternative pathways for carbon-trifluoromethyl bond formation under different reaction conditions [17].

Alternative Synthetic Routes

From Fluorinated Precursors

The construction of (1,1,1-Trifluorobut-2-yl)benzene from fluorinated precursors represents a strategic approach that leverages pre-existing fluorinated building blocks. Trifluoromethyl-containing carboxylic acids and their derivatives serve as valuable starting materials for this approach [18] [19].

4,4,4-Trifluorobutanoic acid can be reduced to the corresponding alcohol, which can then be converted to various leaving groups for subsequent coupling with benzene through Friedel-Crafts alkylation or related processes [20]. This approach requires careful optimization of reaction conditions to avoid decomposition of the trifluoromethyl group.

Alternative fluorinated precursors include trifluoromethyl ketones and aldehydes, which can be converted to the desired products through reduction and functional group manipulation [21]. The stereochemical outcome of these transformations can be controlled through the selection of appropriate reducing agents and reaction conditions.

Direct Functionalization Approaches

Direct functionalization strategies for (1,1,1-Trifluorobut-2-yl)benzene synthesis focus on the selective modification of existing carbon-hydrogen bonds without the need for pre-functionalized substrates [14] [22]. These approaches are particularly attractive for late-stage functionalization of complex molecules.

Direct carbon-hydrogen trifluoromethylation can be achieved through radical processes using trifluoromethyl radical sources such as CF3SO2Na in combination with oxidants [14]. The reaction proceeds through hydrogen atom abstraction followed by trifluoromethyl radical trapping, leading to the formation of carbon-trifluoromethyl bonds.

Transition metal-catalyzed carbon-hydrogen activation provides an alternative route for direct trifluoromethylation. These reactions employ catalysts such as palladium, copper, or other transition metals to activate carbon-hydrogen bonds and facilitate trifluoromethyl group incorporation [17].

Flow Chemistry Applications in Synthesis

Flow chemistry has emerged as a powerful technology for the synthesis of trifluoromethylated compounds, offering advantages in terms of reaction control, safety, and scalability [23] [24]. The continuous flow synthesis of (1,1,1-Trifluorobut-2-yl)benzene can be achieved through various flow reactor configurations.

Continuous flow trifluoromethylation reactions typically employ plug flow reactors (PFR) or continuous stirred tank reactors (CSTR) to maintain precise control over reaction parameters [23]. The use of CF3CO2K as a trifluoromethyl source in flow systems has been demonstrated for the synthesis of various trifluoromethylated aromatic compounds with residence times of 5-60 minutes and yields of 70-95%.

Photoredox flow systems utilizing LED-irradiated coil reactors enable the continuous generation of trifluoromethyl radicals from CF3I or related precursors [24]. These systems offer precise control over light exposure and can operate at moderate temperatures (20-80°C) with residence times of 10-30 minutes.

Gas-liquid biphasic flow systems are particularly suited for reactions involving gaseous reagents such as fluoroform (HCF3) [25] [26]. Microchannel reactors provide enhanced mass transfer between gas and liquid phases, enabling efficient utilization of gaseous trifluoromethyl sources.

Microreactor technology offers advantages for precise reaction control and improved heat transfer in trifluoromethylation reactions [25]. The small reactor dimensions enable rapid mixing and heat transfer, which is particularly beneficial for highly exothermic trifluoromethylation reactions.

Scale-up Considerations and Industrial Production Methods

The scale-up of trifluoromethylation reactions for industrial production requires careful consideration of multiple factors including reaction kinetics, heat transfer, mass transfer, and safety considerations [24] [27]. The synthesis of (1,1,1-Trifluorobut-2-yl)benzene at commercial scale presents unique challenges related to the handling of fluorinated reagents and the management of reaction exothermicity.

Temperature control becomes increasingly critical at larger scales due to the highly exothermic nature of many trifluoromethylation reactions. Efficient heat removal systems including heat exchangers and temperature control units are essential for maintaining reaction selectivity and preventing thermal decomposition [24].

Reagent handling systems must be designed to accommodate the unique properties of trifluoromethylating agents. Gaseous reagents such as CF3I and HCF3 require specialized gas handling equipment including mass flow controllers, pressure regulators, and safety relief systems [25].

The selection of appropriate reactor materials is crucial for large-scale trifluoromethylation processes. Corrosion-resistant materials such as stainless steel, Hastelloy, or fluoropolymer-lined reactors are typically required to withstand the corrosive nature of fluorinated reagents and reaction conditions [24].

Process optimization strategies include the implementation of continuous processing to improve efficiency and reduce waste generation. Continuous flow systems enable better control over reaction parameters and can provide economic advantages through reduced inventory and improved space-time yields [23].

Safety considerations for large-scale trifluoromethylation include the implementation of comprehensive hazard analysis and risk assessment procedures. The handling of fluorinated reagents requires specialized training and safety equipment, including emergency response procedures for potential fluoride releases [24].

Quality control systems must be established to ensure consistent product quality and purity. Statistical process control methods can be employed to monitor key process parameters and maintain product specifications within acceptable limits [27].

Environmental considerations include the implementation of waste minimization strategies and the development of environmentally friendly processes. Green chemistry principles can be applied to reduce the environmental impact of trifluoromethylation processes through the selection of benign solvents and the minimization of hazardous waste generation [25].